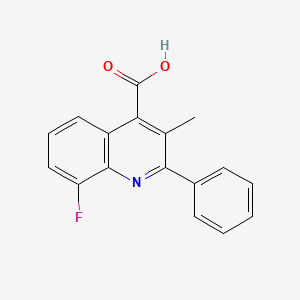
tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O3 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of azetidine intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of morpholinoethyl group: The intermediate is then reacted with morpholine to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The morpholinoethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research.
Propiedades
Número CAS |
887580-96-3 |
|---|---|
Fórmula molecular |
C14H27N3O3 |
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-morpholin-4-ylethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-10-12(11-17)15-4-5-16-6-8-19-9-7-16/h12,15H,4-11H2,1-3H3 |
Clave InChI |
QQXYWYPHOIXTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)

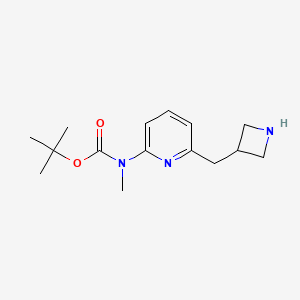
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
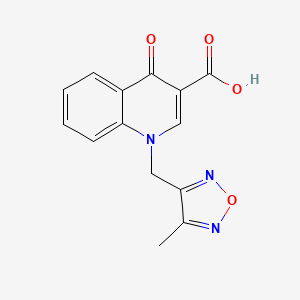
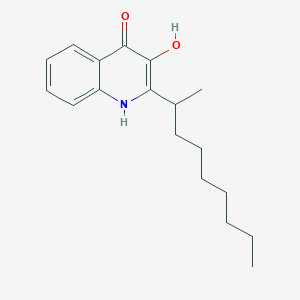
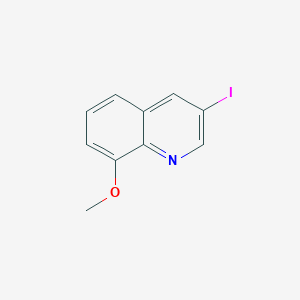
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)
